4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine
Overview
Description
4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine is an organic compound that features a morpholine ring substituted with a bromophenyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine typically involves a multi-step organic synthesis process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenol, undergoes a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate to form 4-bromoanisole.
Coupling Reaction: The 4-bromoanisole is then subjected to a coupling reaction with 2,5-dimethylbenzyl chloride in the presence of a palladium catalyst to form the intermediate 4-[(4-bromophenyl)methoxy]-2,5-dimethylbenzyl chloride.
Morpholine Introduction: Finally, the intermediate is reacted with morpholine under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its morpholine moiety.
Materials Science: It can be utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholine: This compound is similar in structure but lacks the dimethylphenyl group, which may result in different biological activities and chemical properties.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: This compound has a similar bromophenyl group but differs in the presence of aniline and methoxy groups, leading to distinct applications and reactivity.
Uniqueness
4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine is unique due to the combination of its bromophenyl and dimethylphenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-[(4-bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-15-12-20(24-14-17-3-5-19(21)6-4-17)16(2)11-18(15)13-22-7-9-23-10-8-22/h3-6,11-12H,7-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRNPHCLJMWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=C(C=C2)Br)C)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161600 | |
Record name | 4-[[4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-98-6 | |
Record name | 4-[[4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866149-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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